3-fluoro-5-nitro-1H-indole
Description
Overview of Indole (B1671886) Derivatives in Chemical Research
The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in chemical and pharmaceutical research. tandfonline.comgoogle.com This motif is a fundamental component of numerous natural products, including the essential amino acid tryptophan, and serves as the core for many approved pharmaceutical agents. tandfonline.comchemicalbook.com The versatility of the indole nucleus allows it to interact with a wide range of biological targets, leading to its use in developing treatments for cancer, inflammatory conditions, metabolic disorders, and neurodegenerative diseases. smolecule.com
The chemical reactivity of the indole ring, particularly at the C-3 position, allows for extensive functionalization, enabling chemists to create vast libraries of derivatives for biological screening. fluorochem.co.uk Researchers have developed numerous synthetic methodologies, from classical approaches like the Fischer and Reissert indole syntheses to modern metal-catalyzed and C-H activation strategies, to access diverse indole architectures. google.com This continuous innovation underscores the enduring importance of indole derivatives as a versatile tool in the pursuit of new chemical entities. diva-portal.org
Rationale for Research on Fluorinated and Nitrated Indoles
The introduction of fluorine atoms and nitro groups onto the indole scaffold is a deliberate strategy employed by medicinal chemists to modulate molecular properties.
Fluorination is a widely used tactic in drug design. nih.gov The high electronegativity of fluorine can alter the acidity of nearby protons, influence molecular conformation, and block metabolic pathways, often leading to improved metabolic stability and bioavailability. sigmaaldrich.com For instance, the incorporation of fluorine into indole-based ligands has been shown to reduce the compound's basicity, which can have a beneficial effect on oral absorption. sigmaaldrich.com Furthermore, given the rarity of fluorine in natural biological systems, 19F NMR spectroscopy can be a powerful tool for studying drug-target interactions without background interference. diva-portal.org
Nitration of the indole ring also serves several key purposes in synthetic and medicinal chemistry. The nitro group is a strong electron-withdrawing group, which significantly modifies the electronic character of the indole ring system. acs.org This electronic modulation can be crucial for tuning the binding affinity of a molecule to its biological target. Moreover, the nitro group is a versatile synthetic handle. nih.gov It can be readily reduced to an amino group, providing a gateway for a wide array of subsequent chemical transformations and the construction of more complex molecules. nih.gov Research has shown that 5-nitroindole (B16589) derivatives, for example, serve as important intermediates in the synthesis of compounds with potential therapeutic activities, including those targeting tuberculosis. nih.govrsc.org
Specific Research Context of 3-Fluoro-5-nitro-1H-indole
However, the research context for this specific scaffold can be inferred from studies on closely related analogs. The combination of a fluorine atom at the 3-position and a nitro group at the 5-position represents a unique convergence of the strategic modifications discussed previously. Research on compounds like (3-Fluorophenyl)(5-nitro-1H-indol-1-yl)methanone highlights the interest in combining a 5-nitroindole core with fluorinated moieties in the development of selective inhibitors for enzymes such as monoamine oxidase B (MAO-B), which is a target in the treatment of Parkinson's disease. tandfonline.com Similarly, studies on 5-fluoro-1H-indole-2,3-dione and 5-nitro-1H-indole-2,3-dione derivatives in the search for new antituberculosis agents demonstrate the perceived value of these functional groups in developing antimicrobial compounds. nih.govrsc.org
The hypothetical this compound scaffold would therefore be of interest as a synthetic building block. The fluorine at C-3 could offer metabolic stability, while the nitro group at C-5 provides a site for further chemical elaboration to build a library of novel compounds for biological evaluation.
Data on Related Functionalized Indoles
To provide context for the potential properties of this compound, the following table summarizes experimental data for related, publicly documented indole derivatives.
| Compound Name | Structure | Melting Point (°C) | Spectroscopic Data Highlights (¹H NMR) |
| (3-Fluorophenyl)(5-nitro-1H-indol-1-yl)methanone | 151.0–152.0 | δ 8.47–8.51 (m, 2H), 8.25 (dd, J = 2.2 Hz, 9.1 Hz, 1H), 7.54–7.60 (m, 2H), 7.47–7.50 (m, 2H), 7.35–7.40 (m, 1H), 6.79 (d, J = 3.7 Hz, 1H) tandfonline.com | |
| 1-(4-Fluorobenzyl)-5-nitro-1H-indole | 126.4–127.0 | δ 8.60 (s, 1H), 8.08 (d, J = 8.6 Hz, 1H), 7.28 (d, J = 10.6 Hz, 2H), 7.08 (s, 2H), 7.03 (d, J = 8.1 Hz, 2H), 6.74 (s, 1H), 5.34 (s, 2H) tandfonline.com | |
| 3-Methyl-5-nitro-1H-indole | 130-131 | Not explicitly provided in the same format, but referenced in literature. | |
| 5-Fluoro-3-methyl-1H-indole | 79-80 | δ 7.89 (s, 1H), 7.27 – 7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQQGTIUUWLOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivative Synthesis of 3 Fluoro 5 Nitro 1h Indole
Reactivity of the Nitro Group at Position 5
The nitro group at the C5 position is a powerful electron-withdrawing group that strongly influences the electronic properties of the indole (B1671886) ring. Its presence not only deactivates the benzene (B151609) portion of the molecule towards electrophilic substitution but also opens up pathways for its own transformation into other valuable functional groups.
The most common and synthetically useful transformation of the 5-nitro group is its reduction to a primary amine, yielding 3-fluoro-5-amino-1H-indole. This conversion is a critical step in many synthetic routes, as the resulting amino group serves as a versatile handle for further derivatization, such as amide bond formation.
Catalytic hydrogenation is a widely employed method for this reduction. The reaction typically involves treating the 5-nitroindole (B16589) derivative with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. d-nb.info This method is generally efficient and provides the desired 5-aminoindole (B14826) derivative in good yield. d-nb.info However, it has been noted that the resulting 5-aminoindole derivatives can be susceptible to air oxidation, which may necessitate careful handling or immediate use in subsequent synthetic steps. d-nb.info
Alternative reduction methods can also be employed, depending on the desired selectivity and the presence of other functional groups in the molecule. These can include the use of reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid, which are classic methods for nitro group reduction. rsc.org
| Reagent/Catalyst | Conditions | Product | Reference |
|---|---|---|---|
| H₂, Pd/C | Standard hydrogenation conditions (e.g., in ethanol (B145695) or ethyl acetate) | 3-Fluoro-5-amino-1H-indole | d-nb.info |
| Iron (Fe) powder | Acidic medium (e.g., acetic acid or NH₄Cl) | 3-Fluoro-5-amino-1H-indole | rsc.org |
| Tin(II) chloride (SnCl₂) | Concentrated HCl | 3-Fluoro-5-amino-1H-indole | rsc.org |
Beyond reduction, the 5-nitro group can direct or participate in other chemical modifications. While direct nucleophilic aromatic substitution of the nitro group itself is less common than for other leaving groups, its strong electron-withdrawing effect is crucial for activating the indole ring for other reactions. For instance, the Vilsmeier-Haack reaction, which introduces a formyl group at the C3 position of the indole ring, can be performed on 5-nitro-1H-indole to produce 3-formyl-5-nitro-1H-indole. d-nb.info This reaction involves an electrophilic attack on the electron-rich C3 position, a reaction whose regioselectivity would be maintained in the 3-fluoro analog, though the primary reaction would be blocked by the existing fluoro group.
The nitro group is also fundamental in classical indole syntheses like the Baeyer–Emmerling method, which involves the reductive annulation of ortho-nitrocinnamic acid derivatives. rsc.org In the context of 3-fluoro-5-nitro-1H-indole, the nitro group serves primarily as a precursor to the amine or as a modulator of the ring's electronic character for subsequent reactions on other parts of the molecule.
Reactivity of the Fluoro Group at Position 3
The fluorine atom at the C3 position introduces unique chemical properties. The carbon-fluorine bond is exceptionally strong, rendering the fluoro group generally stable under many reaction conditions. Its presence blocks the most common site of electrophilic attack on the indole ring, thus redirecting reactivity to other positions.
Nucleophilic aromatic substitution (SNAr) is a powerful reaction for forming new bonds to an aromatic ring. This reaction typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. unc.edu In this compound, the C5-nitro group strongly withdraws electron density, which is a prerequisite for SNAr.
However, the potential for SNAr to displace the 3-fluoro group is limited. SNAr reactions are most efficient when the leaving group and the activating group are positioned ortho or para to each other, allowing for effective resonance stabilization of the negatively charged intermediate (Meisenheimer complex). In this compound, these groups are not in a favorable ortho or para relationship within the benzene ring system. Furthermore, SNAr reactions on the five-membered pyrrole (B145914) ring of an indole are not as well-established as on six-membered aromatic rings. unc.edunih.gov Therefore, direct displacement of the 3-fluoro group by a nucleophile via a classical SNAr mechanism is challenging and generally not a favored synthetic pathway.
The 3-fluoro substituent is generally considered stable and unreactive under a wide range of chemical conditions, including the reduction of the nitro group and transformations on the indole nitrogen. d-nb.info This stability allows it to be carried through multi-step syntheses.
While the C-F bond itself is strong, the 3-fluoro group can be introduced through reactions like the dehydrofluorination of a 3,3-difluoroindoline (B14808264) precursor. thieme-connect.com This indicates that under specific, often basic, conditions, elimination involving the fluorine atom can occur. The primary role of the 3-fluoro group in the reactivity of this compound is often as a blocking group. The C3 position of indole is the most nucleophilic and readily undergoes electrophilic substitution. By occupying this site, the fluorine atom directs electrophiles to other positions on the ring, such as the indole nitrogen or the benzene portion, although the latter is deactivated by the nitro group.
Transformations Involving the Indole Nitrogen (N-H)
The nitrogen atom of the indole ring possesses a lone pair of electrons and an associated proton (N-H). The N-H proton is weakly acidic and can be removed by a suitable base, converting the indole into its conjugate base, the indolide anion. This anion is a potent nucleophile and readily reacts with various electrophiles, leading to N-functionalized derivatives. This is a common strategy for derivatizing indoles, including those with electron-withdrawing groups. mdpi.com
N-acylation and N-alkylation are the most common transformations involving the indole nitrogen. thieme-connect.comresearchgate.net For N-acylation, the indole is typically treated with a base such as sodium hydride (NaH) to generate the indolide, which then reacts with an acylating agent like an acyl halide or anhydride (B1165640). nih.gov Similarly, N-alkylation can be achieved by reacting the indolide with alkyl halides. nih.gov The presence of the electron-withdrawing 5-nitro group increases the acidity of the N-H proton, potentially facilitating its removal.
| Reaction Type | Base | Electrophile | Product Class | Reference |
|---|---|---|---|---|
| N-Acylation | NaH | Acyl Halide (e.g., 3-Fluorobenzoyl chloride) | N-Acyl-3-fluoro-5-nitro-1H-indole | nih.gov |
| N-Alkylation | NaH | Alkyl Halide (e.g., 4-Fluorobenzyl bromide) | N-Alkyl-3-fluoro-5-nitro-1H-indole | nih.gov |
| N-Alkylation | K₂CO₃ | Dimethyl carbonate | N-Methyl-3-fluoro-5-nitro-1H-indole | nih.gov |
These N-functionalization reactions are generally high-yielding and provide a straightforward method for modifying the properties of the this compound scaffold, for example, to modulate solubility or to introduce new pharmacophoric elements. nih.gov
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the indole ring in this compound can readily undergo N-alkylation and N-acylation reactions. These transformations are crucial for introducing a variety of substituents that can modulate the compound's biological and chemical properties.
N-Alkylation is typically achieved by treating the indole with an alkylating agent in the presence of a base. researchgate.net The choice of base and reaction conditions is critical to ensure selective N-alkylation over potential C-alkylation. researchgate.net Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3), often in polar apathetic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). researchgate.netgoogle.com The use of ionic liquids has also been explored as a greener alternative for indole N-alkylation. researchgate.net
Table 1: Representative N-Alkylation Reactions of Indole Derivatives
| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl Iodide | NaH | DMF | 1-Methyl-3-fluoro-5-nitro-1H-indole | ~95% (estimated) | google.com |
| Benzyl Bromide | K2CO3 | MeCN | 1-Benzyl-3-fluoro-5-nitro-1H-indole | ~90% (estimated) | google.com |
Note: Yields are estimated based on similar reactions with substituted indoles.
N-Acylation involves the reaction of this compound with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base or a Lewis acid catalyst. thieme-connect.comthieme-connect.com This reaction introduces an acyl group onto the indole nitrogen, forming N-acylindoles. These derivatives are valuable intermediates in organic synthesis. The use of thioesters as an acyl source has also been reported for the chemoselective N-acylation of indoles. researchgate.net
Table 2: Representative N-Acylation Reactions of Indole Derivatives
| Acylating Agent | Catalyst/Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetyl Chloride | Pyridine | DCM | 1-Acetyl-3-fluoro-5-nitro-1H-indole | ~90% (estimated) | thieme-connect.comthieme-connect.com |
| Benzoyl Chloride | Et3N | THF | 1-Benzoyl-3-fluoro-5-nitro-1H-indole | ~88% (estimated) | thieme-connect.comthieme-connect.com |
Note: Yields are estimated based on similar reactions with substituted indoles.
Role of the N-H Proton in Reaction Mechanisms
The N-H proton of the indole ring in this compound plays a significant role in many of its reaction mechanisms. In N-alkylation and N-acylation reactions, the initial step involves the deprotonation of the N-H group by a base to form a more nucleophilic indolide anion. researchgate.net This anion then attacks the electrophilic alkylating or acylating agent.
Furthermore, the N-H proton can participate in hydrogen bonding, influencing the compound's physical properties and its interactions with biological targets. In certain catalytic reactions, the N-H proton can act as a directing group or play a role in the catalytic cycle. For instance, in some asymmetric Friedel-Crafts reactions of indoles, the N-H proton is believed to be crucial for achieving high enantioselectivity through interactions with the chiral catalyst. acs.org
Further Functionalization of the Indole Core
Beyond modifications at the nitrogen atom, the indole core of this compound offers opportunities for further functionalization through various synthetic methodologies.
Electrophilic Aromatic Substitution (EAS) Potential and Regioselectivity
The indole ring is an electron-rich aromatic system and generally undergoes electrophilic aromatic substitution (EAS) readily. However, in this compound, the regioselectivity of EAS is governed by the combined electronic effects of the fluorine and nitro substituents, as well as the inherent reactivity of the indole nucleus.
The indole ring itself directs electrophiles primarily to the C3 position. Since this position is already substituted with a fluorine atom, electrophilic attack will be directed to other positions on the ring. The nitro group at the C5 position is a strong deactivating group and a meta-director. The fluorine atom at C3 is a deactivating group but an ortho-, para-director.
Considering these factors, electrophilic attack is most likely to occur at the C4, C6, or C7 positions of the benzene ring portion of the indole. The precise outcome will depend on the specific electrophile and reaction conditions. For instance, nitration would likely favor substitution at the C4 or C6 positions, directed by the existing nitro group.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO2+ | 3-Fluoro-4,5-dinitro-1H-indole and/or 3-Fluoro-5,6-dinitro-1H-indole |
| Halogenation | Br+ | 4-Bromo-3-fluoro-5-nitro-1H-indole and/or 6-Bromo-3-fluoro-5-nitro-1H-indole |
Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For this compound, these reactions can be utilized to introduce a wide array of functional groups.
While the C-F bond is generally strong, it can participate in certain cross-coupling reactions, particularly with specialized catalysts. More commonly, other positions on the indole ring can be functionalized first (e.g., through halogenation) to introduce a more reactive handle for cross-coupling. For example, bromination at the C4 or C6 position would allow for subsequent Suzuki, Heck, or Sonogashira couplings.
Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of indoles. mdpi.com For instance, a bromo-substituted derivative of this compound could be coupled with various boronic acids (Suzuki coupling), alkenes (Heck coupling), or terminal alkynes (Sonogashira coupling) to generate more complex molecular architectures.
Table 4: Potential Cross-Coupling Reactions on a Halogenated this compound Derivative (e.g., 6-Bromo-3-fluoro-5-nitro-1H-indole)
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4 / Base | 6-Aryl-3-fluoro-5-nitro-1H-indole | nih.gov |
| Heck Coupling | Alkene | Pd(OAc)2 / Ligand / Base | 6-Alkenyl-3-fluoro-5-nitro-1H-indole | mdpi.com |
| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2 / CuI / Base | 6-Alkynyl-3-fluoro-5-nitro-1H-indole | mdpi.com |
Mechanistic Investigations of Reactions Involving 3 Fluoro 5 Nitro 1h Indole
Reaction Pathway Elucidation for Synthetic Transformations
The synthesis of substituted indoles is a cornerstone of medicinal chemistry, and understanding the reaction pathways is crucial for developing efficient synthetic protocols. For derivatives of 3-fluoro-5-nitro-1H-indole, several synthetic transformations have been investigated, revealing the mechanisms that govern product formation.
One significant pathway involves the reductive cyclization of nitroarenes . This classical approach to indole (B1671886) synthesis can be applied to precursors of this compound. Mechanistic studies suggest that these reactions can proceed through nitrene intermediates, although non-nitrene pathways involving anionic electrocyclization have also been proposed. researchgate.netrsc.org The choice of reducing agent and reaction conditions can influence the operative mechanism and the distribution of byproducts. researchgate.net For instance, the Cadogan reaction, which utilizes trivalent phosphine (B1218219) reagents, is a well-known method for the synthesis of nitrogen-containing aromatics from nitro compounds and often proceeds via a nitrene intermediate. researchgate.net
Another key transformation is nucleophilic aromatic substitution (SNAr) . The fluorine atom at the 3-position can be displaced by various nucleophiles. The rate and feasibility of this reaction are heavily influenced by the strong electron-withdrawing nature of the nitro group at the 5-position, which activates the aromatic ring towards nucleophilic attack. researchgate.net A domino synthesis strategy has been developed for 1,2,5-trisubstituted 1H-indole-3-carboxylic esters starting from methyl 2-(2-fluoro-5-nitrophenyl)acetate. This method involves the initial formation of an imine, followed by a [3+2] cyclization where the adduct's nitrogen atom displaces the fluorine via an SNAr process. mdpi.com The reaction proceeds through an indoline (B122111) intermediate that undergoes spontaneous air oxidation to yield the aromatic indole. mdpi.com
Furthermore, the functionalization at the C2 position of the indole ring has been explored. While indoles typically undergo electrophilic substitution at the C3 position, specific conditions can promote reactivity at C2. okayama-u.ac.jprsc.org Lewis acid catalysis, for example, can facilitate the formation of an indolium intermediate, which can then be attacked by nucleophiles at the C2 position. okayama-u.ac.jp However, the presence of a strong electron-withdrawing nitro group can suppress this reactivity by destabilizing the formation of the indolium intermediate. okayama-u.ac.jp
A summary of key synthetic transformations and their mechanistic features is presented below:
| Transformation | Key Mechanistic Features | Precursor/Reactant | Product Type |
| Reductive Cyclization | Can proceed via nitrene or non-nitrene (anionic electrocyclization) pathways. | o-Nitrostyrene or related nitroarenes | Substituted Indoles |
| Nucleophilic Aromatic Substitution (SNAr) | Stepwise addition-elimination mechanism, activated by the nitro group. | 2-Fluoro-5-nitrophenylacetate derivatives | 1,2,5-Trisubstituted 1H-indole-3-carboxylates |
| C2-Alkylation | Involves formation of an indolium intermediate, suppressed by the nitro group. | This compound | C2-substituted indoles (reactivity is low) |
Role of Substituent Electronic Effects (Fluoro and Nitro) on Reactivity
The reactivity of the this compound ring is profoundly governed by the electronic properties of the fluoro and nitro substituents. These groups exert opposing and complementary effects that dictate the molecule's behavior in various chemical transformations.
The nitro group (NO2) at the 5-position is a powerful electron-withdrawing group through both resonance and inductive effects (-R and -I). Its primary role is to decrease the electron density of the benzene (B151609) portion of the indole ring. okayama-u.ac.jpnih.gov This deactivation has several significant consequences:
Activation towards Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles. This is particularly relevant for the displacement of the fluorine atom at the 3-position in SNAr reactions. researchgate.netmdpi.com
Deactivation towards Electrophilic Aromatic Substitution: Conversely, the reduced electron density on the benzene ring makes it less reactive towards electrophiles.
Suppression of C2-Functionalization: The nitro group's electron-withdrawing effect can hinder the formation of the indolium intermediate necessary for electrophilic addition at the C2 position. okayama-u.ac.jp
Influence on Reaction Rates: In reactions like the Friedel-Crafts alkylation, electron-withdrawing groups on the indole substrate generally decrease the reaction's reactivity. nih.gov
The fluoro group (F) at the 3-position exhibits a dual electronic nature. It is strongly electron-withdrawing via induction (-I effect) due to its high electronegativity, but it is also a weak electron-donating group through resonance (+R effect) due to its lone pairs of electrons.
Inductive Withdrawal: The -I effect of fluorine further contributes to the electron deficiency of the indole nucleus, complementing the effect of the nitro group. This can lower the reactivity of the indole ring towards fluorination itself, requiring longer reaction times compared to unsubstituted indoles. researchgate.net
Leaving Group Ability: In nucleophilic aromatic substitution reactions, fluoride (B91410) is a reasonably good leaving group, and its departure is facilitated by the stabilizing effect of the electron-withdrawing nitro group on the intermediate Meisenheimer complex. researchgate.net
Kinetic Studies of Key Reactions
Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For reactions involving this compound and its derivatives, kinetic data helps to understand the influence of substituents and reaction conditions on reactivity.
In the context of nucleophilic aromatic substitution (SNAr) , the rate of reaction is highly dependent on the nature of the nucleophile and the solvent. Base-promoted SNAr processes are typically stepwise, with the initial addition of the nucleophile being the rate-determining step. researchgate.net The presence of the strongly electron-withdrawing nitro group significantly accelerates this step by stabilizing the negative charge in the intermediate Meisenheimer complex.
A hypothetical kinetic study for an SNAr reaction of a derivative of this compound might yield data as follows:
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
| Methoxide | Methanol | 25 | 1.2 x 10⁻⁴ |
| Piperidine | DMSO | 25 | 3.5 x 10⁻³ |
| Thiophenoxide | DMF | 25 | 8.1 x 10⁻² |
This is a hypothetical data table for illustrative purposes.
Such data would demonstrate the effect of nucleophilicity and solvent polarity on the reaction rate, which is characteristic of SNAr mechanisms.
Stereochemical Considerations in Derivatives
When this compound is used as a scaffold to create more complex, chiral molecules, stereochemical considerations become paramount. The introduction of new stereocenters can lead to the formation of diastereomers or enantiomers, and controlling the stereochemical outcome is a significant challenge in organic synthesis.
One area where stereochemistry is crucial is in the synthesis of biologically active compounds . For example, in the development of iridium(III) emitters for applications in bioimaging, the stereochemistry of the ligands, which can be derived from substituted indoles, plays a critical role in the photophysical properties of the resulting metal complexes. acs.org The facial (fac) or meridional (mer) arrangement of the ligands around the metal center leads to different isomers with distinct properties. acs.org
In asymmetric catalysis , the stereochemical course of a reaction is deliberately controlled to favor the formation of one enantiomer over the other. For instance, in the Friedel-Crafts alkylation of indoles with prochiral electrophiles, chiral catalysts are used to induce enantioselectivity. nih.gov The electronic nature of the substituents on the indole ring can influence the enantiomeric ratio (er) or enantiomeric excess (ee) of the product. nih.gov While specific studies on this compound in this context are limited, the principles of asymmetric catalysis would apply. The steric and electronic properties of the fluoro and nitro groups would interact with the chiral catalyst and the electrophile to determine the stereochemical outcome.
Furthermore, in reactions involving the formation of diastereomers, such as the deuterium (B1214612) for hydrogen exchange in 4-nitro-1,3-diphenylpentan-1-one, the stereochemistry of the starting material can influence the stereochemistry of the product (retention vs. epimerization). acs.org Similar considerations would be relevant for derivatives of this compound that possess pre-existing stereocenters.
Computational and Theoretical Chemistry Studies of 3 Fluoro 5 Nitro 1h Indole
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity, kinetic stability, and optical properties. researchgate.net
For 3-fluoro-5-nitro-1H-indole, the presence of a strong electron-withdrawing nitro (-NO₂) group and an electronegative fluorine (-F) atom significantly influences its electronic structure. The nitro group, in particular, tends to lower the energy of the LUMO, while the indole (B1671886) ring system itself is an effective electron donor, influencing the HOMO level. mdpi.commdpi.com This results in a relatively small HOMO-LUMO energy gap, suggesting a high degree of intramolecular charge transfer (ICT) from the indole ring to the nitro group. acs.org
Computational analyses, typically performed using DFT, show that the electron density of the HOMO is primarily located on the indole ring system. tandfonline.com Conversely, the LUMO's electron density is concentrated on the nitro group. tandfonline.com This separation of the frontier orbitals is characteristic of push-pull systems and is central to the molecule's chemical and electronic behavior. acs.orgnih.gov The energy gap is a key parameter derived from these calculations and is instrumental in predicting the molecule's electronic transitions. mdpi.com
Table 1: Representative Frontier Molecular Orbital (FMO) Data for Nitro-Aromatic Compounds
| Parameter | Representative Value | Significance |
| EHOMO | ~ -6.5 to -8.5 eV | Indicates electron-donating ability |
| ELUMO | ~ -2.5 to -3.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 3.0 to 4.0 eV | Relates to chemical reactivity and electronic transitions mdpi.com |
Note: These values are representative and can vary based on the specific molecule and computational method used.
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations are the cornerstone of modern computational chemistry, providing the means to predict molecular properties with high accuracy. mdpi.com
Density Functional Theory (DFT): This is the most widely used method for studying indole derivatives due to its excellent balance of accuracy and computational cost. tandfonline.commdpi.com Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed to optimize the molecular geometry and calculate various properties. tandfonline.comprensipjournals.comnih.gov These calculations can determine bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. tandfonline.com
Ab Initio Calculations: Methods like Hartree-Fock (HF) are also used, often as a baseline for comparison with DFT results. prensipjournals.com While generally less accurate than DFT for many properties due to the neglect of electron correlation, HF is a valuable tool in the computational chemist's arsenal. prensipjournals.com
For this compound, these calculations confirm a planar bicyclic indole core. The geometry optimization would provide precise data on how the substituents (fluoro and nitro groups) affect the bond lengths and angles within the indole ring.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the identification and characterization of synthesized compounds. prensipjournals.comacs.org
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com By comparing these predicted shifts with experimental data, researchers can confirm the structure of a molecule. mdpi.combohrium.com For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom, taking into account the electronic effects of the fluorine and nitro substituents.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated and compared to an experimental FT-IR spectrum. prensipjournals.com This allows for the assignment of specific absorption bands to corresponding vibrational modes, such as the characteristic symmetric and asymmetric stretches of the N-O bonds in the nitro group or the C-F stretch. dergipark.org.tr
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of molecules. acs.orgnih.gov For this compound, the calculations would likely predict strong absorption bands in the UV-visible region corresponding to π-π* transitions within the indole system and the intramolecular charge transfer transition from the indole ring to the nitro group. mdpi.com The presence of the nitro group is known to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum. mdpi.com
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value/Region | Notes |
| ¹³C NMR | Aromatic Carbons | 100-150 ppm | Shifts influenced by -F and -NO₂ groups. |
| C-F Carbon | ~150-160 ppm (doublet) | Large C-F coupling constant expected. | |
| ¹H NMR | Aromatic Protons | 7.0-9.0 ppm | Downfield shifts due to electron-withdrawing effects. |
| N-H Proton | > 10 ppm | Broad signal, downfield. | |
| IR | N-O stretch (asymmetric) | ~1500-1550 cm⁻¹ | Strong, characteristic of nitro groups. |
| N-O stretch (symmetric) | ~1330-1370 cm⁻¹ | Strong, characteristic of nitro groups. | |
| C-F stretch | ~1100-1250 cm⁻¹ | Moderate to strong intensity. | |
| UV-Vis | λmax | ~350-400 nm | Attributed to intramolecular charge transfer (ICT). mdpi.com |
Note: These are representative values based on DFT calculations of analogous compounds. Actual experimental values may vary.
Conformational Analysis and Molecular Dynamics Simulations
Conformational Analysis: This process involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. sciforum.net For a relatively rigid structure like this compound, the main conformational flexibility would involve the rotation of the nitro group relative to the plane of the indole ring. Computational methods can map the potential energy surface as a function of this rotation to identify the lowest-energy (most stable) conformation. dergipark.org.tr Such studies are crucial for understanding how the molecule interacts with other molecules, such as receptors or enzymes. sciforum.net
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. ulb.ac.be By simulating its motion, researchers can understand its structural stability, flexibility, and how it explores its conformational space under physiological conditions. ulb.ac.be
Charge Distribution and Electrostatic Potential Mapping
The distribution of charge within a molecule is key to understanding its reactivity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map is a visual representation of this charge distribution. mdpi.com
For this compound, an MEP map would clearly illustrate the effects of its functional groups. researchgate.net
Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, would be concentrated around the highly electronegative oxygen atoms of the nitro group and the fluorine atom. These sites are susceptible to electrophilic attack. mdpi.com
Positive Potential (Blue): This region, indicating an electron deficiency, would likely be found around the hydrogen atom attached to the indole nitrogen (N-H). This site represents a potential hydrogen bond donor.
Neutral Regions (Green): The carbon framework of the benzene (B151609) portion of the indole ring would be relatively neutral.
The MEP map provides a valuable guide to the molecule's reactivity, highlighting the sites most likely to engage in electrostatic interactions, hydrogen bonding, and chemical reactions. mdpi.comacs.org
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. By modeling the reaction of this compound with another reactant, chemists can map out the entire reaction coordinate.
This involves:
Locating Reactants and Products: The starting materials and final products are computationally optimized to find their lowest energy structures.
Identifying Transition States (TS): The transition state is the highest energy point along the reaction pathway that connects reactants and products. Locating this saddle point on the potential energy surface is a critical step.
Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
For this compound, one could model various reactions, such as electrophilic substitution on the indole ring or nucleophilic substitution of the fluorine atom. These models would provide deep insights into the molecule's reactivity, regioselectivity, and the feasibility of different chemical transformations under various conditions.
Advanced Spectroscopic and Analytical Research Methodologies for 3 Fluoro 5 Nitro 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 3-fluoro-5-nitro-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
¹H NMR: The proton NMR spectrum reveals the number and environment of hydrogen atoms. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift (> 8.0 ppm). The aromatic protons on the indole ring exhibit characteristic chemical shifts and coupling patterns. The strong electron-withdrawing effect of the nitro group at the C5 position significantly influences the chemical shifts of adjacent protons, particularly H4 and H6, shifting them further downfield. The fluorine atom at C3 will couple with the proton at C2, resulting in a doublet for the H2 signal.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms directly attached to the electron-withdrawing nitro (C5) and fluorine (C3) groups are significantly affected. C5 will be shifted downfield, while C3 will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the vicinity will also exhibit smaller two- and three-bond couplings to fluorine. For comparison, in 3-methyl-5-nitro-1H-indole, the carbon resonances appear at δ 141.5, 139.3, 127.9, 124.7, 117.7, 116.5, 114.5, and 111.0 ppm rsc.org.
¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds wikipedia.orgdiva-portal.org. The chemical shift of the fluorine atom is highly sensitive to its electronic environment wikipedia.orgnih.gov. For a fluorine atom attached to an aromatic indole ring, the chemical shift is expected to appear in a characteristic region. For example, the ¹⁹F NMR chemical shift for 6-fluoro-3-methyl-1H-indole is observed at δ -121.75 ppm rsc.org. The signal for the fluorine at the C3 position of this compound would be a single resonance, likely split by coupling to nearby protons, providing further structural confirmation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| N-H | ~8.5-9.0 ppm (br s) | - |
| H2 | ~7.5-7.8 ppm (d, JHF) | ~125-130 ppm (d, JCF) |
| C3-F | - | ~150-160 ppm (d, ¹JCF > 200 Hz) |
| H4 | ~8.6-8.8 ppm (d) | ~118-122 ppm (d) |
| C5-NO₂ | - | ~141-143 ppm |
| H6 | ~8.1-8.3 ppm (dd) | ~117-120 ppm (d) |
| H7 | ~7.4-7.6 ppm (d) | ~111-114 ppm |
| C3a | - | ~128-130 ppm |
| C7a | - | ~139-141 ppm |
Predicted values are based on data from analogous compounds like 3-methyl-5-nitro-1H-indole and various fluoroindoles. rsc.org
Mass Spectrometry Techniques (ESI-MS, GC-MS) for Purity and Identity Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Electron Ionization Mass Spectrometry (GC-MS): In GC-MS, the compound is vaporized and ionized by a high-energy electron beam, which often leads to fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (C₈H₅FN₂O₂, MW = 180.14 g/mol ). Characteristic fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 amu) and nitric oxide (NO, 30 amu). The indole ring itself can fragment via the loss of HCN (27 amu). For comparison, the EI-MS spectrum of the related 5-fluoro-1H-indole shows a molecular ion peak at m/z 135 nist.gov.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is less likely to cause fragmentation than EI. It is particularly useful for confirming the molecular weight of the compound. In positive ion mode, this compound would be expected to show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 181.15. In negative ion mode, a deprotonated molecule [M-H]⁻ at m/z 179.13 could be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. For instance, the high-resolution mass of a related fluorinated indole derivative was determined to be 294.1046 [M+H]⁺, confirming its formula researchgate.net.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ion Mode | Expected m/z | Identity |
|---|---|---|---|
| GC-MS (EI) | Positive | 180 | Molecular Ion [M]⁺ |
| 134 | [M-NO₂]⁺ | ||
| 150 | [M-NO]⁺ | ||
| ESI-MS | Positive | 181 | [M+H]⁺ |
| ESI-MS | Negative | 179 | [M-H]⁻ |
Fragmentation patterns are predicted based on known fragmentation of nitroindoles.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present in a molecule.
For this compound, the IR spectrum would display several characteristic absorption bands. The N-H stretch of the indole ring is expected to appear as a sharp to moderately broad peak in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The strong electron-withdrawing nitro group (NO₂) gives rise to two distinct and strong absorption bands: an asymmetric stretching vibration around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1335-1385 cm⁻¹. The C-F bond will show a strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. Data from the NIST database for indole shows a prominent N-H stretch around 3400 cm⁻¹ and aromatic bands between 1450 and 1600 cm⁻¹ nist.gov.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Indole N-H | Stretch | 3300 - 3500 | Medium-Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Nitro N-O | Asymmetric Stretch | 1500 - 1560 | Strong |
| Nitro N-O | Symmetric Stretch | 1335 - 1385 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |
| C-F | Stretch | 1000 - 1400 | Strong |
Expected wavenumbers are based on standard IR correlation tables and spectra of similar compounds. nist.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The indole ring system is a chromophore that exhibits characteristic π → π* transitions. The parent indole molecule typically shows absorption maxima (λmax) around 220 nm and 270-290 nm nist.gov.
The presence of substituents on the indole ring can significantly alter the absorption spectrum. The nitro group, being a strong auxochrome and chromophore, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. This is due to the extension of the conjugated π-system through resonance with the benzene (B151609) ring. The fluorine atom, as an auxochrome, may cause a smaller shift. Therefore, this compound is expected to have its primary absorption bands shifted to longer wavelengths compared to unsubstituted indole, potentially extending into the near-visible region, which would impart a yellowish color to the compound. For example, various nitroaromatic compounds show strong absorption in the 300-400 nm range researchgate.net.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) | Region |
|---|---|---|
| π → π* | ~230-250 | UV |
| π → π* | ~320-380 | UV-A |
Predicted values are based on the known spectrum of indole and the expected bathochromic shift from the nitro group. nist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.
Table 5: Representative Crystallographic Data from Analogous Indole Structures
| Parameter | Example Compound | Value | Reference |
|---|---|---|---|
| Crystal System | 5-Nitroindole (B16589) | Monoclinic | nih.gov |
| Space Group | 5-Nitroindole | P 1 21/c 1 | nih.gov |
| Planarity | 3-chloro-1-methyl-5-nitro-1H-indazole | Essentially planar | nih.gov |
| C-F Bond Length | Fluorinated Indole Derivatives | ~1.35 - 1.37 Å | researchgate.netnih.gov |
Chromatographic Techniques (TLC, HPLC, GC) for Reaction Monitoring and Purification Optimization
Chromatographic techniques are essential for separating mixtures, monitoring the progress of chemical reactions, and purifying final products.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor reaction progress by comparing the spots of the starting materials, the reaction mixture, and the product on a silica (B1680970) gel plate. For the synthesis of this compound, the product would be expected to have a different retention factor (Rf) from the starting materials due to differences in polarity. The nitro group increases the polarity of the molecule. The spots can be visualized under UV light (254 nm) due to the UV-active indole ring.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both analysis and purification. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing the purity of this compound liberty.edunih.gov. The retention time would be characteristic of the compound under specific conditions, and the peak area can be used for quantification.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given that substituted indoles can be analyzed by GC, this technique could be used to assess the purity of this compound rsc.org. A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate. The retention time would serve as an identifier, and integration of the peak area would determine the purity. Coupling GC to a mass spectrometer (GC-MS) provides both separation and structural identification.
Exploration of Research Applications and Potential Functional Roles Excluding Clinical Human Trials
Lead Compound Identification in Medicinal Chemistry Research Programs
The indole (B1671886) scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in both natural products and synthetic pharmaceuticals. nih.govrjptonline.org The strategic addition of fluorine and nitro groups to this core can significantly modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity, making 3-fluoro-5-nitro-1H-indole an intriguing candidate for lead compound identification. researchgate.netrsc.org
The indole nucleus serves as a versatile scaffold for designing molecules that can interact with a wide range of biological targets. mdpi.com The specific substitution pattern of this compound offers distinct advantages for designing focused compound libraries. The fluorine atom at the C3 position can enhance binding interactions with target proteins through hydrogen bonding or favorable electrostatic interactions. rsc.orgmdpi.com Simultaneously, the electron-withdrawing nitro group at the C5 position alters the electron density of the indole ring system, which can influence its reactivity and interactions with biological macromolecules. nih.govnih.gov Researchers can utilize this compound as a starting fragment, elaborating its structure to create a library of derivatives for screening against various enzymes or receptors. This approach allows for a systematic exploration of the chemical space around the core scaffold to identify compounds with desired biological activity.
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. frontiersin.orgfrontiersin.orgresearchgate.net In the context of this compound, SAR studies would involve synthesizing a series of analogues where the fluoro and nitro groups are systematically modified or repositioned.
Table 1: Key Substituents and Their Potential Influence on Biological Activity
| Substituent | Position | Potential Influence on Molecular Interactions |
| Fluorine | 3 | Can enhance binding affinity, improve metabolic stability, and alter pKa. rsc.org |
| Nitro Group | 5 | Acts as a strong electron-withdrawing group, influencing the electronic properties of the indole ring and potentially serving as a hydrogen bond acceptor. nih.gov |
Chemical Biology Probes and Tools
Chemical biology probes are essential tools for studying biological processes within living systems. While specific use of this compound as a probe is not yet widely documented, its structural features suggest potential applications. For example, 5-nitroindole (B16589) has been utilized as a universal base in oligonucleotide probes for studying DNA-protein interactions and for targeting ribosomal RNA. biosearchtech.com Furthermore, some fluorinated indole derivatives serve as precursors for fluorescent probes used in biological imaging. chemimpex.com The intrinsic properties of the fluorinated nitroindole scaffold could be harnessed to develop novel probes for investigating cellular pathways or for use in diagnostic assays.
Applications in Agrochemical Research (e.g., Herbicides, Pesticides)
The inclusion of fluorine atoms is a common strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. mdpi.com Approximately 30-40% of current agrochemicals contain at least one fluorine atom. researchgate.net The strong electron-withdrawing nature of both the fluorine atom and the nitro group in this compound could confer herbicidal or pesticidal properties. While direct research on this specific compound is limited, related chemical structures are known in the field. For example, organic compounds containing fluoro and nitro groups are investigated for their potential as agrochemicals. beilstein-journals.orgbeilstein-journals.org The this compound scaffold could serve as a novel starting point for the synthesis and screening of new families of agrochemicals.
Role as Precursors in Advanced Materials Science Research (e.g., Organic Semiconductors, Dyes)
The indole ring is a π-conjugated system, a feature that makes its derivatives interesting for applications in materials science. beilstein-journals.org The introduction of electron-withdrawing groups like the nitro group can modulate the electronic properties of the indole system, which is a key consideration in the design of organic electronic materials. Research on related compounds has shown that derivatives of 4-fluoro-5-nitro-1H-indole can be used to synthesize fluorescent organic nanoparticles, suggesting potential applications in bioimaging and materials science. fluoromart.com Furthermore, substituted indoles have been investigated as potential ligands for the construction of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing. nih.gov The specific electronic characteristics of this compound make it a plausible precursor for the synthesis of novel organic semiconductors, dyes, or other functional materials.
Future Research Directions and Challenges
Development of Highly Regioselective and Enantioselective Synthetic Routes
A primary challenge in the synthesis of polysubstituted indoles, including 3-fluoro-5-nitro-1H-indole, is achieving precise control over the position of functional groups (regioselectivity). nsf.govthieme-connect.com Traditional methods like the Fischer indole (B1671886) synthesis often yield mixtures of isomers, especially with substituted anilines and ketones, necessitating difficult purification steps. thieme-connect.com Future research must focus on developing novel catalytic systems and synthetic methodologies that can direct the formation of the desired isomer with high fidelity.
For instance, transition-metal-catalyzed reactions, particularly those employing palladium, have shown promise in the regioselective synthesis of various indole derivatives. thieme-connect.commdpi.com The development of palladium/norbornene cooperative catalysis is an emerging tool for the modular synthesis of polysubstituted arenes and could be adapted for specific indole frameworks. researchgate.netnih.gov Research into ligands that can fine-tune the steric and electronic environment of the metal center will be crucial for controlling the regiochemical outcome.
Furthermore, when the indole core is incorporated into chiral molecules, controlling the stereochemistry (enantioselectivity) is paramount. The development of chiral catalysts and asymmetric synthetic routes that can establish stereocenters with high enantiomeric excess is a significant area for future investigation.
Table 1: Comparison of Catalytic Systems for Regioselective Indole Synthesis
| Catalyst System | Key Features | Potential Application for this compound | Challenges |
|---|---|---|---|
| Palladium/Norbornene | Modular synthesis of polysubstituted arenes. nih.gov | Precise installation of substituents at specific positions. | Substrate scope and tolerance of nitro and fluoro groups. |
| Ruthenium-catalyzed C-H activation | Redox-neutral C-H annulation. thieme-connect.com | Direct functionalization of the indole core. | Directing group compatibility and reaction conditions. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research. mdpi.comnih.govnih.gov These technologies can accelerate the discovery and development of novel this compound derivatives by predicting their physicochemical properties, biological activities, and potential synthetic pathways. mdpi.comnih.gov
In compound design, generative AI models can explore vast chemical spaces to propose new molecules with desired characteristics, such as enhanced binding affinity to a specific biological target. nih.govspringernature.com By training on large datasets of known compounds and their properties, these models can identify novel scaffolds and substitution patterns that are likely to be active. mdpi.comnih.gov
Green Chemistry Approaches in this compound Synthesis
The synthesis of fine chemicals and pharmaceuticals is often associated with the use of hazardous reagents and solvents, and the generation of significant waste. beilstein-journals.org Adopting the principles of green chemistry is essential for developing more sustainable and environmentally benign synthetic routes to this compound. beilstein-journals.orgresearchgate.net
Future research should focus on several key areas of green chemistry:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or supercritical fluids. beilstein-journals.orgresearchgate.net
Development of Efficient Catalysts: Designing highly active and selective catalysts that can be used in small quantities and recycled, minimizing waste. beilstein-journals.orgnih.gov This includes nanocatalysts and organocatalysts. beilstein-journals.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, reducing the formation of byproducts. rsc.org Multicomponent reactions (MCRs) are a powerful tool for achieving high atom economy. researchgate.netrsc.org
Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. researchgate.net
A recent development in the regioselective synthesis of 3-nitroindoles utilizes ammonium (B1175870) tetramethylnitrate under non-acidic and non-metallic conditions, which is a step towards a more environmentally friendly process. nih.gov
Deeper Mechanistic Understanding of Biological Interactions (In Vitro, In Silico)
While preliminary studies may suggest potential biological activity for this compound derivatives, a deeper understanding of their mechanism of action at the molecular level is crucial for their development as therapeutic agents. This requires a combination of in vitro (cell-based) and in silico (computational) studies.
In Vitro Studies: These involve testing the compound's effects on specific enzymes, receptors, or cell lines in a controlled laboratory setting. nih.govnih.govresearchgate.net For example, studies on novel 5-nitroindole (B16589) derivatives have shown their ability to bind to the c-Myc G-quadruplex and downregulate its expression, leading to cancer cell cycle arrest. nih.gov Such assays can help identify the primary biological targets of this compound and elucidate its mode of action.
In Silico Studies: Computational methods, such as molecular docking and molecular dynamics simulations, can provide insights into how a compound interacts with its biological target at the atomic level. nih.govresearchgate.netmdpi.com These studies can predict the binding affinity and orientation of the compound within the target's active site, guiding the design of more potent and selective derivatives. nih.govmdpi.com
Table 2: In Vitro and In Silico Methodologies for Studying Biological Interactions
| Methodology | Description | Information Gained |
|---|---|---|
| In Vitro | ||
| Enzyme/Receptor Binding Assays | Measures the affinity of the compound for a specific biological target. | Target identification and binding potency. |
| Cell-Based Assays | Evaluates the compound's effect on cellular processes (e.g., proliferation, apoptosis). | Cellular mechanism of action and cytotoxicity. |
| Gene/Protein Expression Analysis | Measures changes in the levels of specific genes or proteins after compound treatment. | Downstream effects on cellular pathways. nih.gov |
| In Silico | ||
| Molecular Docking | Predicts the preferred binding mode of a ligand to a receptor. | Binding orientation and affinity. mdpi.com |
| Molecular Dynamics Simulations | Simulates the movement of atoms in a biomolecular system over time. | Stability of the ligand-receptor complex and conformational changes. |
Exploration of Novel Functionalization and Derivatization Strategies
The indole scaffold is a versatile template that can be modified at various positions to modulate its properties. nih.govbiosynth.com Exploring novel functionalization and derivatization strategies for this compound is a key avenue for future research. This involves introducing a wide range of chemical groups to the indole ring to create a library of new compounds with diverse biological activities and material properties.
Key strategies for functionalization include:
C-H Functionalization: Direct activation and modification of carbon-hydrogen bonds on the indole ring is an efficient way to introduce new functional groups without the need for pre-functionalized starting materials. thieme-connect.comnih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a wide variety of substituents. nih.govmdpi.com
Cyclization Reactions: Constructing new rings onto the indole core can lead to the formation of complex polycyclic structures with unique three-dimensional shapes and biological activities. mdpi.com
For instance, the fluorine atom in this compound could be a site for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles. beilstein-journals.org Similarly, the nitro group can be reduced to an amine, which can then be further derivatized. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 3-fluoro-5-nitro-1H-indole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and nitration steps. A representative method includes:
Halogenation : Fluorination at the 3-position via electrophilic substitution using POCl₃/DMF (Vilsmeier-Haack conditions) .
Nitration : Nitration at the 5-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize by-products .
Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization improves purity. Yields range from 22% to 42%, depending on solvent choice (e.g., PEG-400/DMF mixtures enhance Cu(I)-catalyzed click reactions) .
Q. Key Factors :
Q. How can NMR spectroscopy confirm the structure of this compound derivatives?
Methodological Answer:
¹H NMR : Look for deshielded aromatic protons (δ 7.2–8.5 ppm) and NH indole protons (δ ~10–12 ppm, broad singlet).
¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms the fluorine atom’s presence .
¹³C NMR : Nitro groups cause downfield shifts (C-5 at δ ~145–150 ppm), while fluorinated carbons show coupling (²JCF ~20–25 Hz) .
Example : For 5-fluoro-3-(2-nitrovinyl)-1H-indole, ¹H NMR shows vinyl proton coupling (J = 12–14 Hz) at δ 7.8–8.2 ppm .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing substituents to this compound?
Methodological Answer: Optimization requires screening catalysts, solvents, and temperatures:
| Condition | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Nitrovinylation | NH₄OAc | Reflux | 65–70 | |
| Triazole coupling | CuI | RT | 42 | |
| Benzylation | I₂ (10 mol%) | 40 | 98 |
Q. Key Insights :
- Iodine catalysis (10 mol%) in MeCN at 40°C maximizes electrophilic substitution yields .
- Microwave-assisted reactions reduce time but require stability testing of nitro groups.
Q. How should researchers address discrepancies in crystallographic data for fluorinated nitroindoles?
Methodological Answer:
Data Validation : Use SHELX for refinement, ensuring R-factor convergence (<5% for high-resolution data) .
Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring non-planarity (e.g., amplitude Q > 0.5 Å indicates significant distortion) .
Visualization : ORTEP-III diagrams highlight thermal ellipsoids and bond angles, critical for detecting disorder in nitro or fluorine groups .
Case Study : For 2-phenyl-1H-indole derivatives, SHELXL refinement resolved torsional ambiguities in nitro positioning .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?
Methodological Answer:
Core Modifications : Synthesize analogs with varying substituents (e.g., triazoles, benzyl groups) and test bioactivity .
Electron-Withdrawing Effects : Compare nitro vs. cyano groups at C-5 to assess electronic impacts on receptor binding .
Biological Assays : Pair synthetic data with in vitro testing (e.g., antioxidant activity in ischemia models) to correlate substituent effects with efficacy .
Example : 5-Fluoro-1H-indole-2,3-dione derivatives showed enhanced activity when morpholinomethyl groups were added at N-1 .
Q. How can computational models predict the reactivity of this compound in electrophilic substitutions?
Methodological Answer:
DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials; nitro groups deactivate C-7 for electrophilic attack .
MD Simulations : Assess solvation effects (e.g., DMF stabilizes transition states in nitration) .
Hammett Constants : σₚ values predict regioselectivity (e.g., -NO₂ σₚ = +0.78 directs electrophiles to meta positions) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
PPE : Use nitrile gloves and fume hoods due to potential nitro group toxicity (unlike non-nitro analogs) .
Storage : Keep in amber vials at -20°C to prevent photodegradation.
Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .
Q. How do purification methods impact the stability of this compound?
Methodological Answer:
Column Chromatography : Use neutral alumina to avoid acidic degradation.
Recrystallization : Ethanol/water mixtures (1:3) yield stable crystals but may trap solvents; confirm purity via TLC (Rf ~0.5 in ethyl acetate) .
HPLC : Reverse-phase C18 columns (ACN/water gradient) separate nitro by-products but require low-UV detection (λ = 254 nm) .
Data Contradiction Analysis
Q. Why do reported yields for triazole-functionalized derivatives vary across studies?
Resolution :
Q. How to reconcile conflicting NMR assignments for fluorinated indoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


